2-(m-Tolyl)piperidine hydrochloride
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Overview
Description
2-(m-Tolyl)piperidine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the m-tolyl group (a methyl-substituted phenyl group) attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)piperidine hydrochloride typically involves the reaction of m-tolylmagnesium bromide with piperidine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Preparation of m-Tolylmagnesium Bromide: m-Tolyl bromide is reacted with magnesium in anhydrous ether to form m-tolylmagnesium bromide.
Reaction with Piperidine: The m-tolylmagnesium bromide is then reacted with piperidine to form 2-(m-Tolyl)piperidine.
Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt of 2-(m-Tolyl)piperidine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The aromatic ring of the m-tolyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(m-Tolyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(m-Tolyl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
2-(m-Tolyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
2-Phenylpiperidine: Similar structure but with a phenyl group instead of a m-tolyl group.
2-(p-Tolyl)piperidine: Similar structure but with a p-tolyl group instead of a m-tolyl group.
N-Methylpiperidine: A simpler piperidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness
The presence of the m-tolyl group in this compound provides unique chemical properties and potential applications compared to other piperidine derivatives. Its specific structure allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3-methylphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQFSELUEIYSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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